molecular formula C13H16ClNO3 B4947523 2-[(2-chlorobenzoyl)amino]hexanoic acid

2-[(2-chlorobenzoyl)amino]hexanoic acid

Cat. No.: B4947523
M. Wt: 269.72 g/mol
InChI Key: PSCFIRBVJZFFBE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-chlorobenzoyl)amino]hexanoic acid typically involves the reaction of 2-chlorobenzoyl chloride with hexanoic acid in the presence of a base, such as triethylamine. The reaction proceeds through the formation of an amide bond between the amino group of hexanoic acid and the carbonyl group of 2-chlorobenzoyl chloride. The reaction is usually carried out in an organic solvent, such as dichloromethane, at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield. Techniques such as recrystallization and chromatography are commonly used in the purification process .

Chemical Reactions Analysis

Types of Reactions

2-[(2-chlorobenzoyl)amino]hexanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2-chlorobenzoyl)amino]hexanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-chlorobenzoyl)amino]hexanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-chlorobenzyl)oxy]carbonylaminohexanoic acid
  • 2-[(4-chlorobenzoyl)amino]propanoic acid
  • 2-[(2-chlorobenzoyl)amino]benzoic acid
  • 6-amino-2-benzylcarbamoylamino-hexanoic acid
  • 3-amino-hexanoic acid

Uniqueness

2-[(2-chlorobenzoyl)amino]hexanoic acid is unique due to its specific structural features, such as the presence of a chlorobenzoyl group attached to the amino group of hexanoic acid. This structural uniqueness imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-[(2-chlorobenzoyl)amino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO3/c1-2-3-8-11(13(17)18)15-12(16)9-6-4-5-7-10(9)14/h4-7,11H,2-3,8H2,1H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSCFIRBVJZFFBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)NC(=O)C1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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